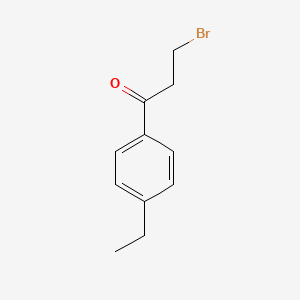

3-Bromo-1-(4-ethylphenyl)propan-1-one

Description

3-Bromo-1-(4-ethylphenyl)propan-1-one is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO. Its structure features a propan-1-one backbone substituted with a bromine atom at the β-carbon and a 4-ethylphenyl group at the carbonyl carbon. This compound belongs to the broader class of arylpropanones, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials with non-linear optical properties .

The 4-ethylphenyl substituent distinguishes this compound from simpler halogenated analogs by introducing steric bulk and electron-donating effects, which may influence reactivity, solubility, and crystallinity. Such modifications are often employed to tune pharmacological activity or material properties .

Properties

IUPAC Name |

3-bromo-1-(4-ethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIFXZJLROZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-ethylphenyl)propan-1-one typically involves the bromination of 1-(4-ethylphenyl)propan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions generally include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the propanone group.

Industrial Production Methods

Industrial production of 3-Bromo-1-(4-ethylphenyl)propan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-ethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of 1-(4-ethylphenyl)propan-1-ol.

Oxidation: Formation of 3-bromo-1-(4-ethylphenyl)propanoic acid or other oxidized products.

Scientific Research Applications

3-Bromo-1-(4-ethylphenyl)propan-1-one has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-ethylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The table below summarizes critical data for 3-Bromo-1-(4-ethylphenyl)propan-1-one and related compounds:

Reactivity and Functional Group Influence

- Halogen Position : Bromination at the β-carbon (as in 3-Bromo-1-(4-ethylphenyl)propan-1-one) enhances electrophilicity at the carbonyl group, facilitating nucleophilic substitutions or condensations. In contrast, α-brominated analogs (e.g., 2-bromo derivatives) are more prone to elimination reactions .

- Aryl Substituents : Electron-donating groups (e.g., ethyl in 4-ethylphenyl) stabilize the ketone via resonance, reducing reactivity toward nucleophiles compared to electron-withdrawing substituents (e.g., 4-bromophenyl) .

- Chalcone Derivatives : Compounds like (2E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibit extended conjugation, leading to UV-Vis absorption properties useful in optoelectronics and photodynamic therapy .

Research Findings and Computational Insights

- Spectroscopic Characterization: NMR and FT-IR studies on related brominated propanones (e.g., 3-bromo-1-(4-chlorophenyl)propan-1-one) confirm the presence of characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ and bromine-induced deshielding in ¹H NMR .

- Quantum Chemical Analyses : Density Functional Theory (DFT) studies on similar chalcones reveal that electron-withdrawing substituents lower the HOMO-LUMO gap, enhancing charge-transfer properties .

- Crystallography: Tools like SHELX and WinGX have been pivotal in resolving crystal structures of brominated propanones, highlighting packing efficiencies influenced by substituent bulk .

Biological Activity

3-Bromo-1-(4-ethylphenyl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 3-Bromo-1-(4-ethylphenyl)propan-1-one is . The presence of a bromine atom and an ethyl group on the phenyl ring significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 3-Bromo-1-(4-ethylphenyl)propan-1-one exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various derivatives, 3-Bromo-1-(4-ethylphenyl)propan-1-one demonstrated promising results against Staphylococcus aureus and Escherichia coli. The MIC values were found to be as low as 0.5 μg/mL, indicating strong antibacterial activity compared to standard antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Candida albicans | 1.0 |

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Research Findings:

In vitro studies have shown that 3-Bromo-1-(4-ethylphenyl)propan-1-one inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 15 μM, indicating moderate cytotoxicity.

The exact mechanism by which 3-Bromo-1-(4-ethylphenyl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in metabolic pathways, leading to altered cellular functions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-Bromo-1-(4-ethylphenyl)propan-1-one, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| 3-Bromo-1-(4-ethylphenyl)propan-1-one | Contains bromine and ethyl groups | 0.5 |

| 2-Bromo-1-(4-methylphenyl)propan-1-one | Contains bromine and methyl groups | 2.0 |

| 3-Methyl-1-(4-propylphenyl)propan-1-one | No halogen substitution | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.